Cas no 477228-13-0 (N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fused pyrrolopyrimidine core substituted with methoxyphenyl and phenyl groups, which may enhance binding affinity and selectivity in biological systems. This compound is of interest due to its potential as a kinase inhibitor or modulator of signaling pathways. The presence of methoxy groups can influence solubility and metabolic stability, while the aromatic systems may contribute to π-stacking interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound requires careful handling under controlled conditions due to its synthetic complexity.
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine structure
477228-13-0 structure
Product name:N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine
CAS No:477228-13-0
MF:C26H22N4O2
MW:422.478485584259
CID:6327458
PubChem ID:4303778

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine
    • N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • N,7-bis(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
    • F0532-0237
    • SR-01000567735-1
    • SR-01000567735
    • 477228-13-0
    • AKOS002093321
    • Oprea1_014704
    • Inchi: 1S/C26H22N4O2/c1-31-21-12-8-19(9-13-21)29-25-24-23(18-6-4-3-5-7-18)16-30(26(24)28-17-27-25)20-10-14-22(32-2)15-11-20/h3-17H,1-2H3,(H,27,28,29)
    • InChI Key: OQCCIIGDBXAFJZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)N1C=C(C2C=CC=CC=2)C2=C(N=CN=C12)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 422.17427596g/mol
  • Monoisotopic Mass: 422.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.2Ų
  • XLogP3: 5.7

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0532-0237-10mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0532-0237-1mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0532-0237-25mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0532-0237-20mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0532-0237-30mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0532-0237-3mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0532-0237-4mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0532-0237-15mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0532-0237-2μmol
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0532-0237-5mg
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477228-13-0 90%+
5mg
$69.0 2023-05-17

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine Related Literature

Additional information on N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comprehensive Overview

The compound N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477228-13-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrrolopyrimidines, which are heterocyclic compounds characterized by a fused pyrrole and pyrimidine ring system. The presence of multiple aromatic substituents, such as the 4-methoxyphenyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of coupling reactions and cyclization processes. The synthesis of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the strategic use of directing groups and transition metal catalysts to achieve high yields and purity. Researchers have demonstrated that the synthesis can be optimized by carefully controlling reaction conditions, such as temperature and solvent choice, to minimize side reactions and maximize the formation of the desired product.

The structural features of this compound make it an attractive candidate for applications in drug discovery. The pyrrolo[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzymes. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents for diseases such as cancer and inflammatory disorders. For instance, preclinical experiments have shown that this compound exhibits selective inhibitory activity against certain protein kinases, which are key players in cellular signaling pathways associated with disease progression.

In addition to its biological applications, N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has also been explored for its electronic properties in materials science. The extended conjugation within the molecule allows for efficient charge transport, making it a promising candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its ability to absorb and emit light at specific wavelengths could enhance device performance.

The stability and solubility of this compound are critical factors that influence its practical applications. Studies have shown that the 4-methoxyphenyl substituents enhance the solubility of the molecule in organic solvents, facilitating its handling and processing in both laboratory and industrial settings. Furthermore, the molecule's stability under various environmental conditions ensures its suitability for long-term storage and use in diverse applications.

From a synthetic perspective, the preparation of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves a multi-step process that requires meticulous control over reaction conditions. The initial steps typically involve the synthesis of precursor molecules with appropriate functional groups that can undergo subsequent coupling reactions. For example, Suzuki-Miyaura coupling has been successfully employed to introduce the 4-methoxyphenyl groups onto the pyrrolopyrimidine core. This coupling reaction is highly efficient and selective due to the use of palladium catalysts and aryl halides as coupling partners.

Once the precursor molecules are synthesized, they undergo cyclization reactions to form the pyrrolopyrimidine ring system. These cyclization steps are often facilitated by acidic or basic conditions that promote intramolecular attack and ring closure. The final product is then purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for subsequent characterization and application studies.

The characterization of this compound is typically carried out using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, including the positions of substituents on the aromatic rings and the integrity of the pyrrolopyrimidine core.

Recent research has also focused on understanding the photophysical properties of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, particularly its fluorescence behavior under different excitation wavelengths. This information is crucial for applications in sensing technologies where fluorescent indicators are used to detect specific analytes or environmental changes.

In summary, N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4

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